molecular formula C11H11ClF2N4 B2684769 N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396772-18-1

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2684769
CAS No.: 1396772-18-1
M. Wt: 272.68
InChI Key: QPMMKEKLYDHXBQ-UHFFFAOYSA-N
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Description

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the condensation of 2,4-difluoroaniline with 6-methylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenylhydrazine hydrochloride
  • Fluorinated pyridines

Uniqueness

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Biological Activity

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in nucleic acids and as pharmacological agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and at the 6 position with a methyl group. The presence of a difluorophenyl moiety enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with a pyrimidine structure often act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The inhibition of DHFR can disrupt folate metabolism in pathogens such as Plasmodium falciparum, making these compounds valuable in antimalarial therapies .

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The specific compound's activity against Escherichia coli and Staphylococcus aureus has been documented, demonstrating significant inhibition at certain concentrations .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating moderate potency .
  • Anti-inflammatory Effects : Pyrimidines are also known for their anti-inflammatory effects. The compound has been tested in models assessing cytokine production and inflammatory responses, showing potential to reduce markers such as TNF-alpha and IL-6 .

Study 1: Inhibition of Plasmodium falciparum DHFR

A series of experiments were conducted to evaluate the inhibitory effects of this compound on PfDHFR. The compound demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against various strains of the parasite. This suggests potential as an antimalarial agent .

Study 2: Anticancer Activity Assessment

In a comparative study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition with IC50 values around 15 µM for MCF-7 cells, highlighting its potential as an anticancer therapeutic .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli10
AntimicrobialS. aureus12
AnticancerMCF-715
AnticancerHCT11618
DHFR InhibitionP. falciparum1.3 - 243
Anti-inflammatoryRAW 264.7 CellsNot specified

Properties

IUPAC Name

2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMMKEKLYDHXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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